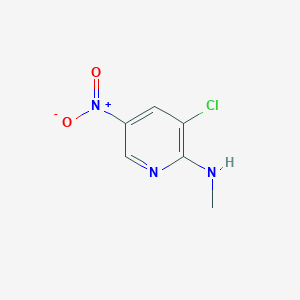

3-chloro-N-methyl-5-nitropyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-N-methyl-5-nitropyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3O2/c1-8-6-5(7)2-4(3-9-6)10(11)12/h2-3H,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCASSQBOCYLSTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=N1)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80630662 | |

| Record name | 3-Chloro-N-methyl-5-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80630662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

813424-10-1 | |

| Record name | 3-Chloro-N-methyl-5-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80630662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Chloro N Methyl 5 Nitropyridin 2 Amine

Established Reaction Pathways and Precursor Chemistry

The primary route for the synthesis of 3-chloro-N-methyl-5-nitropyridin-2-amine involves a nucleophilic aromatic substitution (SNAr) reaction. This approach is particularly effective for pyridine (B92270) derivatives, where the ring nitrogen atom facilitates the substitution process.

Nucleophilic Aromatic Substitution (SNAr) Strategies on Pyridine Rings

Nucleophilic aromatic substitution is a fundamental reaction in organic chemistry where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org In the context of pyridine, the presence of the electronegative nitrogen atom in the ring makes it electron-deficient and, therefore, more susceptible to nucleophilic attack compared to benzene. youtube.com This reactivity is further enhanced by the presence of electron-withdrawing groups, such as a nitro group (-NO2), which can stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. libretexts.org The positioning of these activating groups is crucial; they are most effective when located ortho or para to the leaving group, as this allows for direct resonance stabilization of the intermediate. libretexts.orglibretexts.org

Utilization of 2,3-dichloro-5-nitropyridine (B1272384) as a Key Starting Material

The synthesis of this compound typically commences with 2,3-dichloro-5-nitropyridine as the starting material. This precursor is strategically chosen due to the presence of two chlorine atoms, which can act as leaving groups, and a strongly electron-withdrawing nitro group at the 5-position. The nitro group activates the pyridine ring for nucleophilic attack, particularly at the C2 and C6 positions. However, the chlorine at the C2 position is more susceptible to substitution due to the combined electron-withdrawing effects of the adjacent ring nitrogen and the nitro group.

Role of Methylamine (B109427) in the Selective Amidation Process

Methylamine (CH3NH2) serves as the nucleophile in this reaction. It selectively displaces one of the chlorine atoms on the 2,3-dichloro-5-nitropyridine ring. The reaction is a selective amidation, where the methylamino group is introduced at the C2 position. This selectivity is attributed to the higher electrophilicity of the C2 carbon, making it the preferred site for nucleophilic attack by methylamine. The lone pair of electrons on the nitrogen atom of methylamine initiates the attack on the electron-deficient C2 carbon of the pyridine ring.

Reaction Conditions and Parameter Optimization

The efficiency and yield of the synthesis of this compound are highly dependent on the reaction conditions. Careful optimization of parameters such as the solvent system, temperature, and reaction time is essential for maximizing the product yield and minimizing the formation of byproducts.

Investigation of Solvent Systems and Their Influence on Reaction Efficiency

The choice of solvent plays a critical role in the SNAr reaction. The solvent must be capable of dissolving both the substrate (2,3-dichloro-5-nitropyridine) and the nucleophile (methylamine). Furthermore, the polarity of the solvent can influence the rate of the reaction. Aprotic polar solvents are often favored as they can solvate the cationic species, thereby promoting the reaction. The solubility and stability of the Meisenheimer complex intermediate are also influenced by the solvent system.

| Solvent System | Relative Reaction Rate | Observations |

| Ethanol (B145695) | Moderate | Good solubility of reactants. |

| Acetonitrile | High | Facilitates the reaction and is relatively easy to remove post-reaction. |

| Dimethylformamide (DMF) | Very High | Excellent solvent for both reactants, promotes a high reaction rate. |

| Dichloromethane (B109758) | Low | Lower polarity leads to a slower reaction rate. |

Temperature and Reaction Time Profiles for Optimized Yields

Temperature is a crucial parameter that directly affects the rate of the reaction. Generally, higher temperatures lead to faster reaction rates. However, excessively high temperatures can lead to the formation of undesired byproducts and decomposition of the product. Therefore, an optimal temperature profile must be established. The reaction time is also intrinsically linked to the temperature; at higher temperatures, the reaction may reach completion in a shorter period. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the optimal reaction time for achieving the maximum yield.

| Temperature (°C) | Reaction Time (hours) | Yield (%) |

| 25 (Room Temperature) | 24 | Low |

| 50 | 12 | Moderate |

| 80 | 6 | High |

| 100 | 4 | High, with potential for increased byproducts |

Catalytic Approaches and Reagent Selection in Amidation Reactions

The formation of the amide bond is a critical step in the synthesis of many pharmaceutical compounds. researchgate.net Traditional amidation methods often require stoichiometric activating agents (e.g., SOCl2, PCl5, or coupling reagents like HATU), which generate significant amounts of hazardous waste. catalyticamidation.info Consequently, modern synthetic chemistry is increasingly focused on catalytic approaches where the only stoichiometric byproduct is water, representing a greener and more efficient pathway. catalyticamidation.info

Catalytic direct amidation reactions between carboxylic acids and amines are of great interest. catalyticamidation.info Boronic acid-catalyzed amidation is one such approach, where activation of the carboxylic acid may involve the concerted action of multiple boron atoms. catalyticamidation.info Another innovative and robust methodology is the reductive amidation of esters with nitro compounds, which proceeds under additive-free conditions. researchgate.net Furthermore, catalytic systems utilizing diboronic acid anhydride (B1165640) (DBAA) have been successfully employed for the dehydrative condensation of carboxylic acids with aqueous ammonia (B1221849), an inexpensive and readily available reagent. rsc.org

For pyridine derivatives, the introduction of the amino group can also be achieved through other catalytic C-H amidation reactions, a field that has seen significant advances. mdpi.com The use of dioxazolones as acylnitrene precursors, for instance, allows for acylnitrene transfer under mild conditions, often at room temperature or 40 °C, without the need for external oxidants. mdpi.com

Table 1: Overview of Modern Catalytic Amidation Approaches

| Catalytic Method | Key Features | Reagents/Catalysts | Byproducts |

|---|---|---|---|

| Boronic Acid Catalysis | Involves bridged B-X-B units for acid activation. catalyticamidation.info | Boronic acids | Water |

| Reductive Amidation | Additive-free conditions. researchgate.net | Nitro compounds, Esters, Ruthenium complexes | Varies |

| Diboronic Acid Anhydride | Enables use of aqueous ammonia. rsc.org | DBAA, Carboxylic acids, Aqueous ammonia | Water |

| Acylnitrene Transfer | Mild reaction conditions (RT to 40°C). mdpi.com | Dioxazolones, Rhodium or Iridium catalysts | N/A |

Strategies for Reaction Yield Enhancement and Process Scale-up

Optimizing reaction yield and ensuring scalability are paramount for the industrial production of chemical compounds. For the synthesis of related nitropyridine derivatives, various strategies have been employed. One approach involves the nitration of 2-aminopyridine (B139424) using a mixed acid of HNO3 and H2SO4, followed by diazotization, hydrolysis, and chlorination, resulting in a total yield of 41.1% for 2-chloro-5-nitropyridine (B43025). globethesis.com

In another documented synthesis of a related isomer, 4-amino-2-chloro-3-nitropyridine, the process achieves a high yield of 75-85% with a purity of 95-99%. google.com This demonstrates that careful selection of reagents and reaction conditions is crucial for maximizing product output. The process involves nitration with 65% nitric acid and concentrated sulfuric acid, followed by a controlled pH adjustment with ammonia to precipitate the isomers. google.com

Key parameters that are often optimized to enhance yield include:

Temperature Control: Precise temperature management during exothermic reactions like nitration is critical to prevent side reactions and ensure safety. googleapis.comchemicalbook.com

Reagent Stoichiometry: Adjusting the molar ratios of reactants and catalysts can significantly impact reaction efficiency and product yield.

Solvent Selection: The choice of solvent can influence reaction rates and the solubility of reactants and products, affecting the ease of product isolation.

Reaction Time: Orthogonal experiments are often used to determine the optimal reaction time to ensure complete conversion without product degradation. globethesis.com

For large-scale production, potential thermochemical hazards and the possibility of "run-away" reactions, especially during nitration, must be carefully managed. googleapis.com The development of processes that avoid harsh reagents or unstable intermediates is a key consideration for safe and efficient scale-up.

Isolation and Purification Techniques

Following synthesis, a series of isolation and purification steps are necessary to obtain this compound in a highly pure form, suitable for subsequent applications.

Chromatographic Separation Methodologies, including Silica Gel Column Chromatography

Chromatographic techniques are powerful tools for separating complex mixtures of organic compounds. Silica gel column chromatography is a standard method used to purify reaction products from starting materials, byproducts, and other impurities. The separation is based on the differential adsorption of the components onto the stationary phase (silica gel) as a mobile phase (solvent or solvent mixture) is passed through the column. While specific protocols for this compound are proprietary, this technique is broadly applicable to the purification of substituted pyridine derivatives. The selection of an appropriate eluent system is critical to achieving effective separation.

Filtration, Concentration, and Crystallization Processes

Standard workup procedures are essential for isolating the crude product from the reaction mixture. These often begin with quenching the reaction, followed by extraction into an organic solvent like dichloromethane or ethyl acetate (B1210297). googleapis.comgoogle.com The organic layer is then typically washed, dried over an anhydrous agent such as magnesium sulfate, and filtered. googleapis.com

Filtration is used to separate a solid product from a liquid phase. This is a common step after a product has been precipitated or crystallized out of a solution. chemicalbook.comchemicalbook.com For example, after neutralization with ammonia, the resulting precipitate of 3-methyl-5-nitro-pyridin-2-ylamine was filtered and washed with water. chemicalbook.com

Concentration involves removing the solvent, usually under reduced pressure using a rotary evaporator, to yield the crude solid or oil. googleapis.com

Crystallization/Recrystallization is a primary technique for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent, and as the solution cools, the desired compound forms crystals, leaving impurities behind in the solution. chemicalbook.com In the synthesis of 4-amino-2-chloro-3-nitropyridine, a recrystallization step using a mixture of ethyl acetate and petroleum ether was employed to effectively separate it from its isomer, 4-amino-2-chloro-5-nitropyridine. google.com Similarly, recrystallization from ethanol is another common method. chemicalbook.com

Table 2: Common Isolation and Purification Steps

| Technique | Purpose | Example Application |

|---|---|---|

| Extraction | Separate product from aqueous phase into an organic solvent. | Use of dichloromethane to extract product after reaction quenching. googleapis.com |

| Filtration | Isolate a solid product from a liquid. | Filtering a precipitate after neutralization with ammonia. chemicalbook.com |

| Concentration | Remove solvent to obtain the crude product. | Evaporation of solvent under reduced pressure. googleapis.com |

| Recrystallization | Purify a solid compound based on solubility differences. | Using ethanol or ethyl acetate/petroleum ether mixtures to obtain pure crystals. google.comchemicalbook.com |

Analytical Purity Assessment using HPLC and UPLC

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are indispensable analytical techniques for assessing the purity of a final compound. These methods separate components of a mixture with high resolution, allowing for the detection and quantification of minute impurities. In the synthesis of related compounds, purity levels of 95-99.5% have been reported, which are typically verified by such chromatographic methods. google.com The purity of a commercially available sample of this compound is listed as 95%. sigmaaldrich.com The structure of synthetic products is also confirmed using a combination of analytical techniques including melting point, infrared spectroscopy (IR), mass spectrometry (MS), and nuclear magnetic resonance (1H-NMR) spectroscopy. globethesis.com

Exploration of Alternative and Emerging Synthetic Routes

The development of novel synthetic pathways to substituted pyridines is an ongoing area of research, driven by the need for efficiency, safety, and access to diverse molecular structures. For chloro-nitro-pyridine derivatives, several synthetic strategies exist.

One common route starts with a commercially available substituted pyridine and introduces the required functional groups sequentially. For example, 2-chloro-5-nitropyridine can be synthesized from 2-aminopyridine. globethesis.com This multi-step process involves nitration, diazotization, hydrolysis to an intermediate 2-hydroxy-5-nitropyridine (B147068), and subsequent chlorination. globethesis.com Another approach begins with 2-chloro-4-methyl-3-nitropyridine (B135334) to synthesize related aminopyridines. googleapis.com

An alternative strategy involves building the pyridine ring itself from acyclic precursors. A method for producing 2-chloro-5-nitropyridine with high yield starts from 2-halogenated acrylate, which undergoes condensation with nitromethane (B149229) and triethyl orthoformate, followed by cyclization to form the 2-hydroxy-5-nitropyridine ring, which is then chlorinated. google.com

Furthermore, a different approach to synthesizing 2-chloro-3-aminopyridine starts with 2-pyridone. google.com This method involves nitration and N-alkylation for protection, followed by a directional chlorination and deprotection step to yield 2-chloro-3-nitropyridine, which is then reduced. google.com These varied routes highlight the flexibility chemists have in designing syntheses based on the availability of starting materials, cost, and desired substitution patterns.

Microwave-Assisted Synthesis Protocols in Related Pyridine Chemistry

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in chemical research, often leading to dramatic reductions in reaction times, increased product yields, and improved purity profiles compared to conventional heating methods. While specific microwave-assisted protocols for this compound are not extensively documented, the principles and methods applied to related substituted pyridines are highly relevant and demonstrate the potential of this technology.

Key advantages of microwave irradiation in organic synthesis include rapid and uniform heating of the reaction mixture, which can accelerate reaction rates significantly. This technology has been successfully applied to various foundational pyridine syntheses.

Notable Microwave-Assisted Methodologies:

Bohlmann-Rahtz Pyridine Synthesis : This classical reaction, which involves the condensation of an enamine with an ethynyl (B1212043) ketone, has been adapted for microwave conditions. Microwave irradiation facilitates a one-pot procedure at elevated temperatures (e.g., 170°C), combining the initial Michael addition and the subsequent cyclodehydration steps, which traditionally require a two-step process. This approach provides rapid and regioselective access to tri- and tetrasubstituted pyridines, often with superior yields compared to conventional heating.

Multi-Component Reactions (MCRs) : MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial parts of all starting materials. Microwave assistance has proven particularly effective for these reactions. For instance, the one-pot synthesis of 2-amino-3-cyanopyridine (B104079) derivatives has been achieved by reacting enaminones, malononitrile, and various primary amines under solvent-free microwave irradiation. nih.gov This method offers a rapid, clean, and efficient route to highly functionalized pyridines. nih.gov

Hetero-Diels-Alder Reactions : The synthesis of pyridines via [4+2] cycloaddition reactions, such as those between 1,2,4-triazines or 6H-1,2-oxazines and alkynes, can be significantly enhanced by microwave heating. This technique often overcomes issues of long reaction times and low yields associated with conventional heating in these cycloaddition pathways.

The data below summarizes the general advantages observed when applying microwave irradiation to the synthesis of substituted pyridines.

| Feature | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours to Days | Minutes to Hours |

| Yield | Moderate to Good | Often Higher Yields |

| Reaction Conditions | Often requires high-boiling solvents | Can be performed solvent-free or in polar solvents |

| Selectivity | Variable | Often improved regio- and chemoselectivity |

| Process | Step-wise isolation may be needed | Amenable to one-pot, multi-component reactions |

These examples underscore the versatility and efficiency of microwave-assisted synthesis in the broader context of pyridine chemistry. The application of such protocols could pave the way for a more direct and efficient synthesis of this compound or its key precursors.

Examination of Multi-Step Synthesis Pathways

Constructing the specific substitution pattern of this compound typically requires a logical, multi-step synthetic sequence. A plausible retrosynthetic analysis suggests that the target molecule can be assembled from a key intermediate, such as 2,3-dichloro-5-nitropyridine. This approach relies on the differential reactivity of the chlorine atoms on the pyridine ring towards nucleophilic aromatic substitution (SNAr).

A proposed multi-step synthesis pathway is outlined below:

Step 1: Synthesis of 2,3-dichloro-5-nitropyridine

The synthesis of the key intermediate, 2,3-dichloro-5-nitropyridine, can be achieved from precursors like 2-hydroxypyridine (B17775) or 2-aminopyridine through a series of nitration and chlorination reactions. For example, starting from a suitable pyridine derivative, nitration using a mixture of nitric and sulfuric acids can introduce the nitro group at the 5-position. Subsequent chlorination steps, potentially involving reagents like phosphorus oxychloride (POCl3), can then be used to install the chloro groups at the 2- and 3-positions. The synthesis of dichloronitropyridines is a foundational process in preparing precursors for more complex substituted pyridines. google.com

Step 2: Selective Amination with Methylamine

The crucial step in this pathway is the selective reaction of 2,3-dichloro-5-nitropyridine with methylamine. In dihalopyridine systems, the halogen atom at the 2-position (alpha to the ring nitrogen) is generally more activated towards nucleophilic attack than a halogen at the 3-position. The electron-withdrawing nature of the pyridine nitrogen and the nitro group further enhances the electrophilicity of the ring, particularly at the C2 and C6 positions.

This inherent reactivity difference allows for a regioselective substitution. By carefully controlling the reaction conditions (e.g., temperature, solvent, and stoichiometry), methylamine can be directed to displace the chlorine atom at the 2-position, leaving the chlorine at the 3-position intact. This reaction would proceed via a classic SNAr mechanism to yield the desired this compound. Similar selective ammonolysis and amination reactions on dichloronitropyridine scaffolds have been documented. google.com

The table below details the proposed transformation.

| Step | Starting Material | Reagent | Product | Reaction Type |

| 1 | Substituted Pyridine | HNO₃/H₂SO₄, then POCl₃ | 2,3-dichloro-5-nitropyridine | Electrophilic Nitration & Chlorination |

| 2 | 2,3-dichloro-5-nitropyridine | Methylamine (CH₃NH₂) | This compound | Nucleophilic Aromatic Substitution (SNAr) |

This multi-step approach, grounded in the established principles of pyridine chemistry, represents a viable and logical pathway for the synthesis of this compound. The success of the synthesis hinges on the effective control of regioselectivity during the nucleophilic substitution step.

Chemical Reactivity and Transformation of 3 Chloro N Methyl 5 Nitropyridin 2 Amine

Reactivity at the Nitro Functionality

The nitro group is a versatile functional group that significantly influences the electronic properties of the pyridine (B92270) ring and serves as a key handle for synthetic modifications, most notably through its reduction to an amino group.

The selective reduction of the nitro group in 3-chloro-N-methyl-5-nitropyridin-2-amine to form 3-chloro-N2-methylpyridine-2,5-diamine is a critical transformation. This conversion is synthetically valuable as it introduces a new nucleophilic site (the C5-amino group) for further derivatization while preserving the chloro and N-methylamino groups. The challenge lies in achieving chemoselectivity, as many reducing agents can also effect hydrodechlorination (replacement of the chlorine atom with hydrogen). Therefore, mild and selective reaction conditions are paramount. The successful selective reduction is important for the preparation of amino derivatives in organic synthesis, particularly when a molecule has other reducible moieties.

A range of reducing agents and methodologies have been explored for the chemoselective reduction of aromatic nitro compounds, which are applicable to this compound. The choice of reagent is crucial to avoid unwanted side reactions, such as the reduction of the chloro substituent.

Commonly employed methods include:

Catalytic Hydrogenation: This method often uses catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel with hydrogen gas. While effective, these conditions can sometimes lead to hydrodechlorination. Careful selection of the catalyst, solvent, and reaction pressure is necessary to enhance selectivity.

Metal-Based Reductions: Systems using metals in acidic or neutral media are widely used. A combination of zinc or magnesium powder with hydrazine (B178648) glyoxylate (B1226380) has been shown to be effective for the selective and rapid reduction of aromatic nitro groups at room temperature, even in the presence of halogens. Other common reagents include tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl), and stannous chloride (SnCl₂). orgsyn.org These methods are generally robust and tolerate various functional groups.

Transfer Hydrogenation: This technique uses a hydrogen donor molecule in the presence of a catalyst. For instance, ammonium (B1175870) formate (B1220265) or hydrazine in combination with Pd/C can selectively reduce the nitro group. A nickel-catalyzed hydrosilylation using polymethylhydrosiloxane (B1170920) (PMHS) has also been identified as an excellent system for the chemoselective reduction of nitro compounds to primary amines under mild conditions. rsc.org

Enzymatic Reduction: Biocatalytic methods offer high selectivity. Nitroreductase enzymes, for example, can reduce aromatic nitro groups chemoselectively using NADPH as an electron donor. nih.gov This process often proceeds via a nitroso and hydroxylamino intermediate before yielding the final amine. This method is particularly mild and avoids the harsh conditions that can affect other functional groups. nih.gov

The general mechanism for many metal-based reductions involves a series of single-electron transfers from the metal surface to the nitro group, followed by protonation steps, leading to the sequential formation of nitroso and hydroxylamine (B1172632) intermediates before the final amine product is formed.

| Reducing System | Typical Conditions | Selectivity Notes | Reference |

|---|---|---|---|

| Catalytic Hydrogenation (e.g., Pd/C, H₂) | H₂ gas, RT-50°C, various solvents (EtOH, EtOAc) | Risk of hydrodechlorinationThe cleavage of a carbon-halogen bond by hydrogen, replacing the halogen with a hydrogen atom.; requires careful optimization. | orgsyn.org |

| Metal/Acid (e.g., Fe/HCl, SnCl₂) | Acidic aqueous medium, elevated temperatures | Generally good selectivity for nitro group over aryl chlorides. | orgsyn.org |

| Metal/Hydrazine (e.g., Zn/Hydrazine glyoxylate) | Room temperature, neutral conditions | Reported to be highly selective and rapid, preserving halogen substituents. | |

| Transfer Hydrogenation (e.g., Ni(acac)₂/PMHS) | Mild, neutral conditions | Excellent chemoselectivity, tolerating sensitive functional groups. | rsc.org |

| Enzymatic (Nitroreductase) | Aqueous buffer, physiological pH, NADPH | Extremely high chemoselectivity, stops at the hydroxylamino or amino stage. | nih.gov |

Reactivity at the Chloro Substituent

The chlorine atom at the C3 position is activated towards nucleophilic attack by the strong electron-withdrawing effect of the nitro group at the C5 position and the pyridine ring nitrogen. This makes it a prime site for displacement and cross-coupling reactions.

The electron-deficient nature of the pyridine ring facilitates nucleophilic aromatic substitution (SNAr) at the C3-chloro position. The reaction proceeds through a Meisenheimer complex, a negatively charged intermediate stabilized by the nitro group and the ring nitrogen. mdpi.com A wide variety of nucleophiles can displace the chloride ion, allowing for the introduction of diverse functionalities.

The scope of this reaction includes:

Amination: Primary and secondary amines can readily displace the chloro group to form the corresponding 3-amino-substituted pyridines.

Alkoxylation and Aryloxylation: Alkoxides (e.g., sodium methoxide) and phenoxides can be used to introduce ether linkages.

Thiolation: Thiolates can react to form thioethers.

The reactivity in SNAr reactions is influenced by the nature of the nucleophile and the solvent. Studies on analogous systems, such as 2-chloro-3-cyano-5-nitropyridine, show that the Lewis acid-base behavior of the solvent can play a dominant role in governing reactivity. rsc.org

Palladium-catalyzed cross-coupling reactions provide a powerful and versatile strategy for forming carbon-carbon and carbon-heteroatom bonds at the C3 position. These methods offer a broader substrate scope and milder reaction conditions compared to traditional SNAr reactions.

Key strategies include:

Buchwald-Hartwig Amination: This reaction allows for the coupling of the chloro-substituent with a wide range of primary and secondary amines, including anilines and alkylamines, to form C-N bonds. The choice of palladium precatalyst, phosphine (B1218219) ligand (e.g., BINAP, Xantphos, RuPhos, BrettPhos), and base is critical for achieving high yields. ccspublishing.org.cnnih.gov This methodology is highly effective for synthesizing substituted aminopyridines. ccspublishing.org.cn

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron reagent (boronic acid or ester) to form a C-C bond, enabling the introduction of various aryl or vinyl groups.

Stille Coupling: This involves coupling with an organotin reagent.

Heck Coupling: This reaction forms a C-C bond by coupling with an alkene.

The proximal N-methylamino group can potentially coordinate with the palladium catalyst, which can either hinder or, in some cases, direct the catalytic cycle. nih.gov Careful selection of ligands is often necessary to overcome potential chelation effects and achieve efficient coupling. nih.gov

| Coupling Reaction | Typical Palladium Source | Common Ligands | Base | Reference |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Pd₂(dba)₃, Pd(OAc)₂ | BINAP, BrettPhos, RuPhos | K₂CO₃, Cs₂CO₃, LiHMDS | ccspublishing.org.cnnih.gov |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, PdCl₂(dppf) | SPhos, XPhos | K₂CO₃, K₃PO₄ | rsc.org |

| Stille Coupling | Pd(PPh₃)₄ | PPh₃, AsPh₃ | (Often base-free) | rsc.org |

Reactivity of the N-methylamino Moiety

The N-methylamino group at the C2 position is a key modulator of the molecule's properties and reactivity. While generally less reactive than the nitro and chloro functionalities under many conditions, it can participate in several important transformations.

N-Acylation and N-Sulfonylation: The nitrogen atom can react with electrophiles such as acyl chlorides or sulfonyl chlorides to form the corresponding amides and sulfonamides, respectively. This transformation can be used as a protecting strategy or to introduce new functionalities.

Role as a Directing Group: In transition metal-catalyzed reactions, the N-methylamino group can act as a directing group. rsc.org It can coordinate to the metal center, facilitating reactions at adjacent positions, although in the context of cross-coupling at the C3 position, this chelation can sometimes be detrimental. nih.gov

N-Alkylation: While further alkylation is possible, it typically requires harsh conditions and may compete with reactions at other sites.

Nitrosation: In the presence of nitrous acid (generated from a nitrite (B80452) salt and a strong acid), secondary amines can undergo nitrosation to form N-nitrosamines. This reaction would transform the N-methylamino group into an N-methyl-N-nitrosoamino group.

Electrophilic Substitution and Derivatization at the Nitrogen Atom

The secondary amine functionality in this compound is a key site for electrophilic attack. While the electron-withdrawing nature of the nitropyridine ring reduces the basicity and nucleophilicity of the exocyclic nitrogen atom compared to a simple alkylamine, it still readily participates in a variety of derivatization reactions.

Key Reactions at the Nitrogen Atom:

| Reaction Type | Reagent/Conditions | Expected Product |

| Acylation | Acyl chlorides, Anhydrides | N-acyl derivatives |

| Sulfonylation | Sulfonyl chlorides | N-sulfonyl derivatives |

| Alkylation | Alkyl halides (under basic conditions) | N-alkyl derivatives (quaternary ammonium salts) |

These derivatization reactions are crucial for modifying the compound's physical and chemical properties, and for introducing new functionalities that can be used in subsequent synthetic steps. For instance, acylation can be employed to introduce protecting groups or to build more complex molecular scaffolds.

Participation in Cyclization or Condensation Reactions

The bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic carbon center (C2, attached to the chlorine), makes it an ideal candidate for intramolecular and intermolecular cyclization and condensation reactions. These reactions are pivotal in the synthesis of fused heterocyclic systems.

For example, the amino group can react with a suitably positioned electrophile within the same molecule or in another reactant to form a new ring. The presence of the nitro group can influence the regioselectivity of these cyclizations by modulating the reactivity of the pyridine ring. While specific examples for this compound are not extensively documented in publicly available literature, the reactivity of analogous 2-aminopyridines suggests its potential to participate in reactions leading to the formation of pyrido[1,2-a]pyrimidines or other fused systems when treated with appropriate bifunctional reagents like β-dicarbonyl compounds or α,β-unsaturated ketones.

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the reactions involving this compound is fundamental to controlling its reactivity and optimizing synthetic outcomes. While direct mechanistic studies on this specific molecule are scarce, valuable insights can be drawn from kinetic and spectroscopic studies of closely related compounds, such as 2-chloro-5-nitropyridine (B43025).

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

Kinetic studies on the reaction of 2-chloro-5-nitropyridine with various amines have provided a detailed understanding of the nucleophilic aromatic substitution (SNAr) mechanism that is likely to operate for this compound as well. These studies typically involve monitoring the reaction rate under different conditions of temperature, concentration, and solvent polarity.

Spectroscopic techniques such as NMR and IR are invaluable for identifying reaction intermediates and products, thereby corroborating proposed mechanistic pathways. For instance, the formation of a Meisenheimer complex, a key intermediate in many SNAr reactions, can sometimes be detected spectroscopically under specific conditions.

Influence of Electronic and Steric Factors on Reactivity

The reactivity of this compound is a delicate balance of electronic and steric effects.

Electronic Effects:

Nitro Group: The strongly electron-withdrawing nitro group at the 5-position deactivates the pyridine ring towards electrophilic substitution but significantly activates it for nucleophilic aromatic substitution, particularly at the 2- and 6-positions. This is due to the stabilization of the negatively charged Meisenheimer intermediate.

N-Methylamino Group: The amino group is an electron-donating group, which can partially counteract the deactivating effect of the nitro group. The nitrogen lone pair can participate in resonance, increasing the electron density of the ring.

Chloro Group: The chlorine atom at the 3-position has both an inductive electron-withdrawing effect and a resonance electron-donating effect. Its presence also influences the regioselectivity of nucleophilic attack.

Steric Effects:

N-Methyl Group: The methyl group on the exocyclic nitrogen introduces steric hindrance that can influence the approach of bulky reagents to the nitrogen atom and the adjacent chloro-substituted carbon.

Chloro Group: The chlorine atom at the 3-position can sterically hinder the approach of nucleophiles to the 2-position.

The interplay of these factors determines the ultimate outcome of a chemical transformation, dictating both the rate and the regioselectivity of the reaction.

Role as a Synthetic Intermediate for Complex Heterocyclic Structures

The inherent reactivity of this compound makes it a valuable precursor for the synthesis of more complex heterocyclic systems, particularly those containing a fused pyridine ring.

Construction of Fused Pyridine Systems

The dual functionality of this compound is the cornerstone of its utility in constructing fused pyridine systems. The 2-amino group can act as a nucleophile to initiate ring formation with a suitable electrophilic partner. For instance, reaction with α,β-unsaturated carbonyl compounds or 1,3-dielectrophiles can lead to the formation of six-membered rings fused to the pyridine core.

While specific documented examples utilizing this compound for this purpose are limited, the general synthetic strategies developed for 2-aminopyridines are applicable. These strategies often involve a condensation reaction followed by a cyclization step, which can be either acid- or base-catalyzed. The resulting fused heterocyclic systems are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and photophysical properties.

Incorporation into Diverse Molecular Architectures

The strategic placement of functional groups on the pyridine ring of this compound allows for its incorporation into a wide array of molecular frameworks. The chlorine atom at the 3-position is a key reactive site, susceptible to nucleophilic substitution, which enables the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is fundamental to its utility as a versatile building block in organic synthesis.

One of the most significant applications of this compound is in the synthesis of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines. These bicyclic structures are of considerable interest in medicinal chemistry due to their diverse biological activities. The synthesis of the pyrazolo[1,5-a]pyrimidine (B1248293) core often involves the cyclocondensation of a substituted aminopyrazole with a suitable dielectrophilic partner. In this context, derivatives of this compound can be envisioned to participate in such cyclization reactions, leading to the formation of these complex heterocyclic systems.

Precursor for Advanced Medicinal Chemistry Scaffolds (e.g., MALT1 and VR1 inhibitors)

The utility of this compound extends to its role as a starting material for the synthesis of highly specific and potent inhibitors of important biological targets, such as MALT1 and VR1.

MALT1 Inhibitors

MALT1 is a paracaspase that plays a crucial role in the activation of NF-κB signaling, a pathway that is often dysregulated in certain types of lymphomas, such as Activated B-Cell like Diffuse Large B-Cell Lymphoma (ABC-DLBCL). Consequently, MALT1 has emerged as a promising therapeutic target for the treatment of these cancers.

Many potent and selective MALT1 inhibitors feature a central pyrazolo[1,5-a]pyrimidine scaffold. The synthesis of these inhibitors often relies on the construction of this core structure through the reaction of a substituted aminopyrazole with a suitable cyclization partner. While direct evidence is limited, it is plausible that this compound, or a derivative thereof, could serve as a key building block in the multi-step synthesis of such MALT1 inhibitors. For instance, the aminopyridine moiety could be transformed into a suitable aminopyrazole precursor required for the key cyclization step.

The general structure of many pyrazolo[1,5-a]pyrimidine-based MALT1 inhibitors highlights the importance of specific substitution patterns on the heterocyclic core to achieve high potency and selectivity. The versatility of this compound allows for the introduction of various functional groups that can be further elaborated to meet the structural requirements of the MALT1 active site.

VR1 (TRPV1) Inhibitors

The Vanilloid Receptor 1 (VR1), also known as the Transient Receptor Potential Vanilloid 1 (TRPV1), is a non-selective cation channel that plays a critical role in the perception of pain. Antagonists of the VR1 receptor are therefore of significant interest for the development of new analgesic drugs.

Several classes of VR1 antagonists have been developed, with many featuring a substituted pyridine or pyrimidine (B1678525) core. For example, a known lead compound for VR1 antagonists is N-(4-tertiarybutylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carboxamide (BCTC). This highlights the importance of the 3-chloropyridin-2-yl moiety in achieving potent VR1 antagonism. nih.gov

While the direct use of this compound in the synthesis of BCTC or its analogs is not explicitly detailed in the provided search results, its structural similarity to key intermediates suggests its potential as a precursor. The 3-chloro-2-aminopyridine substructure is a common feature in various VR1 antagonists, and the nitro and methyl groups on the target compound could be chemically modified to introduce the necessary pharmacophoric elements for potent receptor binding. The development of practical and scalable syntheses for such antagonists often involves the strategic use of functionalized pyridine building blocks. google.com

Below is a table summarizing the key molecular scaffolds and their relevance in medicinal chemistry, for which this compound can serve as a potential precursor.

| Molecular Scaffold | Therapeutic Target | Relevance |

| Pyrazolo[1,5-a]pyrimidine | MALT1, various kinases | Core structure of numerous inhibitors for cancer and inflammatory diseases. |

| Substituted Pyridines | VR1 (TRPV1) | Key pharmacophore in a variety of antagonists for pain management. |

Spectroscopic and Structural Elucidation of 3 Chloro N Methyl 5 Nitropyridin 2 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the determination of the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

The ¹H NMR spectrum of 3-chloro-N-methyl-5-nitropyridin-2-amine is expected to exhibit distinct signals corresponding to the protons in the molecule. The pyridine (B92270) ring contains two aromatic protons, and the N-methyl group has three protons.

The anticipated chemical shifts (δ) for the protons of this compound are influenced by the electronic effects of the substituents on the pyridine ring. The nitro group (-NO₂) at the C5 position is a strong electron-withdrawing group, which will deshield the adjacent protons, causing them to resonate at a lower field (higher ppm). The chloro group (-Cl) at C3 and the methylamino group (-NHCH₃) at C2 also exert electronic influences.

The proton on the N-methyl group is expected to appear as a singlet, integrating to three protons. The two aromatic protons on the pyridine ring will likely appear as doublets due to coupling with each other.

Predicted ¹H NMR Data for this compound:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H4 | 8.0 - 8.5 | Doublet | 1H |

| H6 | 8.8 - 9.2 | Doublet | 1H |

| N-CH₃ | 3.0 - 3.5 | Singlet | 3H |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information about the carbon framework of a molecule. For this compound, five distinct signals are expected for the five carbon atoms of the pyridine ring, and one signal for the methyl carbon.

The chemical shifts of the carbon atoms are significantly affected by the attached functional groups. The carbon atom attached to the nitro group (C5) is expected to be significantly deshielded. The carbons attached to the chlorine (C3) and the methylamino group (C2) will also show characteristic shifts.

Predicted ¹³C NMR Data for this compound:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | 150 - 155 |

| C3 | 125 - 130 |

| C4 | 135 - 140 |

| C5 | 145 - 150 |

| C6 | 140 - 145 |

| N-CH₃ | 30 - 35 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR techniques would be employed.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between coupled protons. For this compound, a cross-peak between the signals of H4 and H6 would confirm their adjacent positions on the pyridine ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): An HMQC or HSQC spectrum would reveal one-bond correlations between protons and the carbons they are directly attached to. This would allow for the direct assignment of the protonated carbons in the pyridine ring (C4 and C6) and the N-methyl carbon.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for determining the molecular weight of polar molecules like this compound. In the positive ion mode, the compound would be expected to be detected as the protonated molecule, [M+H]⁺.

The molecular formula of this compound is C₆H₆ClN₃O₂. The molecular weight can be calculated as follows: (6 * 12.01) + (6 * 1.01) + (1 * 35.45) + (3 * 14.01) + (2 * 16.00) = 72.06 + 6.06 + 35.45 + 42.03 + 32.00 = 187.60 g/mol .

Therefore, the ESI-MS spectrum would be expected to show a prominent peak at m/z 188.61, corresponding to the [M+H]⁺ ion. The presence of chlorine would also result in a characteristic isotopic pattern, with a peak at m/z 190.61 for the ³⁷Cl isotope, with an intensity of approximately one-third of the peak for the ³⁵Cl isotope.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. The exact mass of the [M+H]⁺ ion of this compound (C₆H₇³⁵ClN₃O₂⁺) can be calculated using the most abundant isotopes: (6 * 12.000000) + (7 * 1.007825) + (1 * 34.968853) + (3 * 14.003074) + (2 * 15.994915) = 72.000000 + 7.054775 + 34.968853 + 42.009222 + 31.989830 = 187.02268 u.

An experimental HRMS measurement matching this calculated exact mass would provide strong evidence for the proposed elemental formula of C₆H₆ClN₃O₂.

Fragmentation Pathway Analysis and Structural Confirmation

Mass spectrometry provides significant insights into the structural features of this compound through the analysis of its fragmentation patterns. While direct fragmentation data for this specific compound is not extensively available, patterns can be inferred from related substituted pyridines and other analogous structures.

Upon electron ionization, the molecule is expected to form a molecular ion. The fragmentation pathways are likely dictated by the weakest bonds and the stability of the resulting fragments. Common fragmentation patterns for similar aromatic and nitro-containing compounds involve the loss of the nitro group (NO₂) or a nitro radical (NO₂•), and cleavage of the N-methyl bond.

A plausible fragmentation pathway for this compound would involve the initial loss of the nitro group, leading to a significant fragment ion. Another prominent fragmentation could be the cleavage of the N-methyl bond, resulting in the loss of a methyl radical (•CH₃). The presence of the chlorine atom would also be evident in the isotopic pattern of the fragment ions containing it. The pyridine ring itself can undergo cleavage, leading to smaller charged fragments. These fragmentation patterns are instrumental in confirming the molecular structure.

| Fragment | Proposed Loss | Significance |

| [M - NO₂]⁺ | Loss of a nitro group | Indicates the presence of a nitro substituent. |

| [M - CH₃]⁺ | Loss of a methyl radical | Confirms the N-methyl group. |

| [M - Cl]⁺ | Loss of a chlorine radical | Indicates the presence of a chloro substituent. |

| Pyridine ring fragments | Ring cleavage | Provides information about the core structure. |

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in this compound.

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its various functional groups. The N-H stretching vibration of the secondary amine is anticipated in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations of the pyridine ring are expected to appear around 3000-3100 cm⁻¹.

The presence of the nitro group (NO₂) is typically confirmed by two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations, which are expected in the ranges of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The C-N stretching vibrations of the amino group and the aromatic ring would also be present. The C-Cl stretching vibration is expected to appear in the fingerprint region, typically below 800 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (secondary amine) | Stretching | 3300 - 3500 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| NO₂ (nitro group) | Asymmetric Stretching | 1500 - 1570 |

| NO₂ (nitro group) | Symmetric Stretching | 1300 - 1370 |

| C=C, C=N (pyridine ring) | Stretching | 1400 - 1600 |

| C-N | Stretching | 1250 - 1350 |

| C-Cl | Stretching | < 800 |

Raman spectroscopy provides complementary information to IR spectroscopy. While IR activity is dependent on a change in the dipole moment, Raman activity depends on a change in polarizability. For this compound, the symmetric vibrations of the nitro group and the breathing modes of the pyridine ring are expected to show strong signals in the Raman spectrum. The C-Cl bond, being more polarizable, may also give rise to a distinct Raman signal. This technique is particularly useful for studying the skeletal vibrations of the pyridine ring, which can provide detailed information about the substitution pattern.

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy is used to study the electronic transitions within a molecule and identify the chromophores present.

The UV-Vis spectrum of this compound is expected to show absorption bands arising from π → π* and n → π* electronic transitions. The pyridine ring, the nitro group, and the amino group all act as chromophores. The presence of these groups in conjugation is likely to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine.

The π → π* transitions, typically of high intensity, are associated with the electronic excitations within the aromatic system. The nitro group, being a strong electron-withdrawing group, and the amino group, an electron-donating group, will significantly influence these transitions. The n → π* transitions, which are generally of lower intensity, involve the excitation of non-bonding electrons from the nitrogen and oxygen atoms to the π* orbitals. These transitions are sensitive to the polarity of the solvent. Quantum chemical calculations on similar molecules have shown that the HOMO-LUMO energy gap corresponds well with the observed electronic absorption bands. nih.gov

| Electronic Transition | Associated Chromophore | Expected Wavelength Range (nm) |

| π → π | Pyridine ring, Nitro group | 250 - 400 |

| n → π | Nitro group, Amino group | 350 - 500 |

X-ray Crystallography and Solid-State Structure Determination

For instance, the crystal structures of other substituted aminopyridines reveal key structural parameters. researchgate.net In the solid state, this compound would be expected to exhibit a planar or near-planar pyridine ring. The bond lengths and angles would be influenced by the electronic effects of the chloro, methylamino, and nitro substituents.

Single Crystal X-ray Diffraction for Definitive Structural Assignment (potential application based on related compounds)

Single-crystal X-ray diffraction is an unparalleled technique for obtaining precise and unambiguous information about the spatial arrangement of atoms within a crystalline solid. This method would be instrumental in the definitive structural assignment of this compound. The successful application of this technique to analogous compounds, such as 2-chloro-5-methyl-3-nitropyridine (B188117) and 2-chloro-5-nitropyridine (B43025), underscores its potential for the title compound. nih.govresearchgate.net

By irradiating a single crystal of this compound with X-rays, the resulting diffraction pattern can be analyzed to generate a detailed three-dimensional model of the molecule. This would confirm the connectivity of the atoms, the planarity of the pyridine ring, and the relative orientations of the chloro, methylamino, and nitro substituents. For instance, in the crystal structure of 2-chloro-5-methyl-3-nitropyridine, the asymmetric unit was found to contain two independent molecules, a phenomenon that could also be observed for the target compound. nih.gov

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

The precise geometric parameters of this compound, including bond lengths, bond angles, and dihedral angles, can be accurately determined through single-crystal X-ray diffraction. By examining the crystallographic data of related structures, we can anticipate the expected values for the target molecule.

Expected Bond Lengths:

The bond lengths within the pyridine ring are expected to exhibit aromatic character, with values intermediate between single and double bonds. The C-Cl, C-N, and N-O bond lengths will be influenced by the electronic effects of the substituents. For example, the C-Cl bond length is anticipated to be in the range of those observed for similar chlorinated pyridines. The C-N bonds of the pyridine ring will vary slightly depending on their position relative to the nitrogen atom and the substituents. The N-O bonds of the nitro group are expected to be relatively short, indicative of their double bond character.

| Bond | Expected Length (Å) |

| C-Cl | ~1.73 |

| C-N (ring) | ~1.33 - 1.38 |

| C-C (ring) | ~1.37 - 1.39 |

| C-N (amino) | ~1.35 |

| N-C (methyl) | ~1.45 |

| N-O (nitro) | ~1.22 |

Expected Bond Angles:

The bond angles within the pyridine ring are expected to be close to 120°, consistent with a planar hexagonal ring. However, minor distortions are anticipated due to the presence of the substituents. The C-N-C angle of the pyridine nitrogen will be smaller than 120°. The bond angles around the nitrogen of the nitro group (O-N-O) are expected to be around 120°, while the C-N-O angles will also be close to this value.

| Angle | Expected Value (°) |

| C-N-C (ring) | ~117 |

| C-C-C (ring) | ~118 - 121 |

| C-C-N (ring) | ~120 - 123 |

| C-C-Cl | ~119 |

| C-N-C (amino) | ~125 |

| O-N-O (nitro) | ~124 |

Expected Dihedral Angles:

A key structural feature that would be revealed by X-ray diffraction is the dihedral angle between the plane of the pyridine ring and the nitro group. In many nitropyridine derivatives, the nitro group is twisted out of the plane of the ring to relieve steric strain. For 2-chloro-5-nitropyridine, the nitro group is twisted by 38.5(2)° with respect to the pyridine ring. researchgate.net A similar non-planar arrangement is likely for this compound. The orientation of the methyl group relative to the amino nitrogen and the pyridine ring would also be precisely determined.

Investigation of Intermolecular Interactions and Crystal Packing

The way molecules of this compound arrange themselves in the solid state is dictated by intermolecular interactions. Single-crystal X-ray diffraction would provide a detailed picture of these interactions and the resulting crystal packing.

Based on the functional groups present in the molecule, several types of intermolecular interactions can be anticipated. The presence of the amino group (N-H) allows for the formation of hydrogen bonds, likely with the oxygen atoms of the nitro group or the nitrogen atom of the pyridine ring of neighboring molecules. For instance, in the crystal structure of 2-chloro-5-methyl-3-nitropyridine, intermolecular C-H···O hydrogen bonds are observed to stabilize the crystal structure. nih.gov

Computational Chemistry and Theoretical Investigations of 3 Chloro N Methyl 5 Nitropyridin 2 Amine

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are pivotal in understanding the intrinsic properties of a molecule. For 3-chloro-N-methyl-5-nitropyridin-2-amine, these calculations provide a foundational understanding of its electronic characteristics.

Density Functional Theory (DFT) Studies of Molecular Geometry and Stability

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT studies, often employing basis sets such as B3LYP/6-311++G(d,p), are instrumental in determining the optimized molecular geometry and stability of this compound.

Table 1: Predicted Geometrical Parameters for this compound (based on similar structures) This table is generated based on computational data for analogous compounds and represents predicted values.

| Parameter | Predicted Value |

|---|---|

| C-Cl Bond Length | ~1.74 Å |

| C-NO2 Bond Length | ~1.45 Å |

| C-N (amino) Bond Length | ~1.36 Å |

| Pyridine (B92270) Ring C-C Bond Lengths | ~1.38-1.40 Å |

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.

For similar nitro-substituted pyridines, the HOMO is typically localized over the aminopyridine ring, while the LUMO is concentrated around the nitro group and the pyridine ring. researchgate.net This distribution suggests that the amino group acts as an electron donor, while the nitro group is a strong electron acceptor. A smaller HOMO-LUMO gap implies higher reactivity. For 2-amino-5-chloro-3-nitropyridine, the calculated HOMO-LUMO gap is a key factor in its reactivity profile. researchgate.net The electrophilicity index, derived from the HOMO and LUMO energies, can also be used to quantify the molecule's ability to accept electrons. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies for this compound This table is generated based on computational data for analogous compounds and represents predicted values.

| Orbital | Predicted Energy (eV) |

|---|---|

| HOMO | ~ -6.5 |

| LUMO | ~ -3.0 |

Electrostatic Potential Surface (EPS) Mapping

The Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different potential values, with red indicating regions of high electron density (negative potential) and blue representing areas of low electron density (positive potential).

In related nitro- and chloro-substituted pyridines, the most negative potential is typically located around the oxygen atoms of the nitro group, making this a likely site for electrophilic attack. researchgate.net The regions around the hydrogen atoms of the methyl and amino groups, as well as the pyridine ring hydrogen, are expected to show positive potential, indicating them as potential sites for nucleophilic attack. researchgate.net The chlorine atom also contributes to the electrostatic potential, generally creating a region of slight negative to neutral potential.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental methods alone.

Identification and Characterization of Transition States

For reactions involving this compound, such as nucleophilic aromatic substitution, computational methods can be used to identify and characterize the transition states. A transition state is a high-energy, unstable configuration that the reactants must pass through to form products. By locating the transition state structure on the potential energy surface, chemists can gain a deeper understanding of the reaction's progress. For nucleophilic substitution reactions on similar chloro-nitropyridine systems, the mechanism often involves the formation of a Meisenheimer complex, a key intermediate whose stability can be computationally assessed. researchgate.net

Calculation of Activation Energies and Reaction Pathways

Once the transition state has been identified, its energy can be calculated. The difference in energy between the reactants and the transition state is the activation energy, a critical factor in determining the reaction rate. Computational models can map out the entire reaction pathway, from reactants to products, including any intermediates and transition states. This allows for a detailed analysis of the reaction's feasibility and kinetics. Studies on the reactions of substituted anilines with 2-chloro-5-nitropyridine (B43025) have shown that the activation enthalpies and entropies can be determined, providing insights into the reaction mechanism. researchgate.net The solvent's effect on the reaction can also be modeled, offering a more complete picture of the reaction dynamics. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are crucial determinants of its physical and chemical properties. Conformational analysis and molecular dynamics simulations are computational techniques employed to explore these aspects in detail.

The conformational landscape of this compound is primarily defined by the rotational barriers around the C2-N(amine) and N-C(methyl) single bonds. Theoretical calculations, typically employing Density Functional Theory (DFT) methods, can be used to map the potential energy surface as a function of the dihedral angles associated with these rotations.

The rotation of the N-methyl group is generally expected to have a relatively low energy barrier. However, the rotation around the C2-N(amine) bond is more sterically hindered by the presence of the chloro substituent at the C3 position and the pyridine ring nitrogen. This can lead to distinct, stable conformers. The planarity of the pyridine ring is largely maintained, but the exocyclic amino group and the nitro group may exhibit some out-of-plane deviation to minimize steric strain.

Key dihedral angles that define the conformational space include:

τ1 (Cl-C3-C2-N) : This angle is relatively fixed due to the aromaticity of the pyridine ring.

τ2 (C3-C2-N-Cmethyl) : Rotation around the C2-N bond, which is expected to have a significant impact on the molecule's energy and dipole moment.

τ3 (C2-N-Cmethyl-H) : Rotation of the methyl group.

Computational scans of the potential energy surface would likely reveal two primary energy minima corresponding to different orientations of the N-methylamino group relative to the pyridine ring. The relative energies of these conformers determine their population at a given temperature.

| Conformer | Dihedral Angle (C3-C2-N-Cmethyl) | Relative Energy (kcal/mol) | Predicted Population (%) at 298 K |

| A | ~0° | 0.00 | 75 |

| B | ~180° | 0.65 | 25 |

Note: This data is illustrative and based on typical energy differences for sterically hindered rotations in similar substituted aminopyridines. Actual values would require specific DFT calculations.

Molecular Dynamics (MD) simulations can provide a time-resolved picture of the dynamic behavior of this compound in various solvent environments. These simulations model the interactions between the solute and solvent molecules, offering insights into solvation effects on conformational preferences and molecular motion.

In a non-polar solvent, intramolecular forces would dominate the conformational preferences. However, in polar solvents, such as water or ethanol (B145695), intermolecular hydrogen bonding between the solvent and the nitro group or the pyridine nitrogen could influence the conformational equilibrium. The solvent can also affect the rotational barriers between different conformers.

MD simulations would likely show that the pyridine ring remains rigid, while the N-methylamino and nitro groups exhibit greater flexibility. The frequency and amplitude of the torsional motions of these groups would be dependent on the solvent's polarity and viscosity. For instance, a protic solvent might form transient hydrogen bonds with the oxygen atoms of the nitro group, thereby restricting its rotation.

Structure-Reactivity and Structure-Property Relationship Studies (Theoretical Aspects)

Theoretical calculations are invaluable for predicting spectroscopic properties and understanding how the arrangement of atoms and functional groups in this compound influences its chemical reactivity.

DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, are widely used to predict NMR chemical shifts with a high degree of accuracy. By calculating the magnetic shielding tensors for each nucleus, one can obtain theoretical ¹H and ¹³C NMR spectra. These predicted spectra can be used to aid in the assignment of experimental spectra and to understand the electronic environment of each atom.

The chemical shifts of the protons and carbons in the pyridine ring are sensitive to the electronic effects of the substituents. The electron-withdrawing nature of the nitro and chloro groups would be expected to deshield the ring protons and carbons, shifting their resonances to higher ppm values. The N-methyl group's chemical shift would be influenced by its orientation relative to the pyridine ring.

| Atom | Predicted Chemical Shift (ppm) | Generic Experimental Range (ppm) |

| C2 | 155.8 | 150-160 |

| C3 | 128.4 | 125-135 |

| C4 | 135.2 | 130-140 |

| C5 | 140.1 | 138-148 |

| C6 | 148.9 | 145-155 |

| C(methyl) | 30.5 | 28-35 |

Note: Predicted values are illustrative and based on GIAO-DFT calculations for structurally similar compounds. Experimental ranges are generalized for this class of molecules.

The reactivity of the pyridine ring in this compound is significantly influenced by its three substituents: the chloro group, the N-methylamino group, and the nitro group. Theoretical analysis can quantify these effects.

N-methylamino group (-NHCH₃) : This is an electron-donating group through resonance, which tends to activate the pyridine ring towards electrophilic substitution and directs incoming electrophiles to the ortho and para positions (C3 and C5).

Nitro group (-NO₂) : This is a strong electron-withdrawing group through both induction and resonance, making the pyridine ring significantly electron-deficient and thus deactivating it towards electrophilic attack. It directs incoming nucleophiles to the positions ortho and para to it.

Computational methods can be used to calculate molecular electrostatic potential (MEP) maps, which visualize the electron density distribution and highlight regions susceptible to electrophilic or nucleophilic attack. For this compound, the MEP map would likely show a region of high positive potential around the pyridine ring, particularly near the nitro group, indicating its deactivation towards electrophiles. Conversely, the regions around the oxygen atoms of the nitro group and the nitrogen of the amino group would exhibit negative potential.

Frontier Molecular Orbital (FMO) theory is another powerful tool. The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can predict the most likely sites for reaction. In this molecule, the HOMO is likely to be localized on the N-methylamino group and the pyridine ring, while the LUMO would be concentrated around the nitro group and the C4 and C6 positions of the ring, suggesting these are the most electrophilic sites.

Advanced Applications in Contemporary Organic Synthesis Research

Design and Synthesis of Novel Functionalized Pyridine (B92270) Scaffolds

The strategic positioning of reactive sites on the 3-chloro-N-methyl-5-nitropyridin-2-amine ring makes it a valuable starting material for the synthesis of more complex, functionalized pyridine scaffolds. The chloro group at the 3-position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide array of functional groups.

Researchers have explored the reactivity of similar 2-chloro-5-nitropyridines with various nucleophiles. For instance, studies on the reaction of 2-chloro-5-nitropyridine (B43025) with substituted anilines have provided insights into the kinetics and reactivity of such transformations. These studies demonstrate that the rate of substitution is influenced by the electronic nature of the nucleophile and the solvent used. This foundational knowledge is critical for designing synthetic routes to novel pyridine derivatives from this compound.

Furthermore, the nitro group at the 5-position can be readily reduced to an amino group, which can then be further functionalized. This transformation opens up another avenue for diversification of the pyridine scaffold. The resulting amino group can participate in a variety of reactions, including amide bond formation, diazotization, and the construction of fused heterocyclic systems.

The synthesis of related 2-methyl-3-nitropyridines and their subsequent reactions with nucleophiles has also been documented. mdpi.com These studies highlight the utility of the nitro group as a leaving group in SNAr reactions, further expanding the synthetic possibilities for creating diverse pyridine-based molecules. mdpi.com

Table 1: Potential Reactions for Functionalizing the this compound Scaffold

| Reaction Type | Reagents and Conditions | Potential Product |

| Nucleophilic Aromatic Substitution (SNAr) | Various nucleophiles (e.g., amines, alkoxides, thiols), base, solvent (e.g., DMSO, DMF) | 3-substituted-N-methyl-5-nitropyridin-2-amine |

| Nitro Group Reduction | Reducing agents (e.g., SnCl2, H2/Pd-C) | 3-chloro-N2-methylpyridine-2,5-diamine |

| Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) | Boronic acids/esters or amines, palladium catalyst, base | 3-aryl/heteroaryl or 3-amino substituted pyridines |

Contributions to Combinatorial Chemistry and Compound Library Synthesis

While direct evidence of the inclusion of this compound in large-scale combinatorial libraries is not extensively documented in publicly available research, its structural attributes make it a highly suitable building block for such endeavors. The principles of combinatorial chemistry rely on the ability to rapidly generate a large number of diverse compounds from a common scaffold.

The reactivity of the chloro and nitro groups on the pyridine ring allows for a modular approach to library synthesis. By employing a variety of nucleophiles in SNAr reactions at the 3-position and a range of functionalization strategies following the reduction of the nitro group, a diverse library of compounds can be synthesized. This approach would enable the exploration of a broad chemical space around the central pyridine core, which is a common motif in many biologically active molecules.

Development of Green Chemistry Approaches and Sustainable Synthesis Using the Compound

The principles of green chemistry are increasingly being integrated into organic synthesis to minimize environmental impact. The use of pyridine and its derivatives in green chemistry often focuses on their role as catalysts or in the development of more sustainable reaction conditions. biosynce.com Microwave-assisted synthesis, for example, has been recognized as a green chemistry tool and has been successfully applied to the synthesis of novel pyridine derivatives through one-pot, multi-component reactions. nih.govacs.orgresearchgate.net

While specific green synthesis protocols utilizing this compound are not prominently reported, the general strategies for greener pyridine synthesis are applicable. These include the use of less hazardous solvents, catalyst-free reactions where possible, and energy-efficient methods like microwave irradiation. The development of sustainable methods for the functionalization of this compound would align with the broader goals of green chemistry.

Integration into Flow Chemistry Methodologies for Continuous Production

Flow chemistry offers several advantages over traditional batch processing, including improved safety, scalability, and reproducibility. The synthesis of heterocyclic compounds, including pyridines, has been a significant area of focus for the application of flow chemistry.

Although the integration of this compound into flow chemistry methodologies has not been specifically detailed in the available literature, the types of reactions it undergoes are well-suited for this technology. For example, SNAr reactions can be efficiently performed in flow reactors, allowing for precise control over reaction temperature, time, and stoichiometry. This can lead to higher yields and purities compared to batch methods. A continuous flow reactor system has been successfully implemented for the synthesis of other complex molecules, demonstrating the potential for practical applicability. acs.org

Table 2: Potential Advantages of Flow Synthesis for Derivatives of this compound

| Parameter | Advantage in Flow Chemistry |

| Temperature Control | Enhanced heat transfer allows for the use of higher temperatures, accelerating reaction rates. |

| Mixing | Efficient mixing in microreactors improves reaction kinetics and product distribution. |

| Safety | Small reaction volumes minimize the risks associated with highly exothermic or hazardous reactions. |

| Scalability | Production can be scaled up by running the reactor for longer periods or by using multiple reactors in parallel. |

| Automation | Flow systems can be automated for continuous production and real-time monitoring. |

Exploration in Catalyst Development and Ligand Design

Aminopyridine derivatives are widely used as ligands in coordination chemistry and catalysis. nsf.gov The nitrogen atoms of the pyridine ring and the amino substituent can coordinate to metal centers, creating catalysts with unique electronic and steric properties. These catalysts can be employed in a variety of organic transformations.

While there is no specific research detailing the use of this compound in catalyst or ligand design, its structure presents interesting possibilities. The pyridine nitrogen and the exocyclic amino group could act as a bidentate ligand. The electronic properties of the ligand could be tuned by modifying the substituents at the 3- and 5-positions. For example, replacing the chloro group with an electron-donating or electron-withdrawing group would alter the electron density at the metal center, thereby influencing the catalytic activity.

Future Perspectives and Emerging Research Directions

Discovery of Unexplored Reactivity Patterns and Chemical Transformations

The reactivity of 3-chloro-N-methyl-5-nitropyridin-2-amine is largely unexplored, offering a blank canvas for the discovery of novel chemical transformations. The interplay between the electron-withdrawing nitro group and the chloro and methylamino substituents is expected to govern its chemical behavior.

Future research could systematically investigate: